Lipase Inhibitory Activity: M3 Is 2500-fold Weaker Than Orlistat, Confirming Its Role as a Pharmacologically Inconsequential Metabolite
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid (M3) exhibits extremely weak lipase inhibitory activity, quantified as 2500-fold less than the parent drug Orlistat [1]. This low activity, combined with low plasma levels at therapeutic doses (average of 108 ng/mL for M3), renders the metabolite pharmacologically inconsequential [1]. In contrast, Orlistat itself is a potent irreversible inhibitor of pancreatic and gastric lipases with an IC50 of 122 ng/mL for pancreatic lipase from human duodenal juice . This differential activity confirms that M3 serves solely as an analytical marker rather than an active pharmacological agent.
| Evidence Dimension | Lipase Inhibitory Activity (relative potency) |
|---|---|
| Target Compound Data | 2500-fold less than Orlistat |
| Comparator Or Baseline | Orlistat (IC50 = 122 ng/mL for human duodenal juice PL) |
| Quantified Difference | 2500-fold lower |
| Conditions | In vitro lipase inhibition assay; human therapeutic dose pharmacokinetic study |
Why This Matters
This data distinguishes M3 as an analytical reference standard rather than a bioactive impurity, critical for selecting the correct compound for method validation without confounding pharmacological activity.
- [1] H2-Pharma LLC. ORLISTAT Prescribing Information, Section 12.3 Pharmacokinetics. Accessed 2026. View Source
